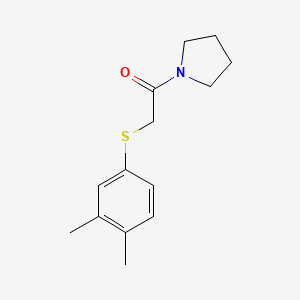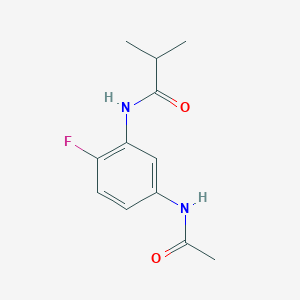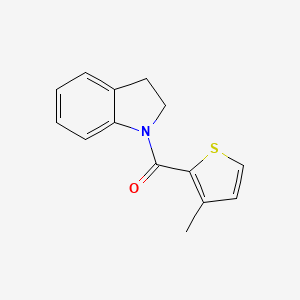
2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug. However, it also has scientific research applications, particularly in the field of neuroscience.
作用機序
2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone binds to cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that are involved in the modulation of various physiological processes. Activation of these receptors by 2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase pathways. This results in the modulation of ion channels, neurotransmitter release, and gene expression.
Biochemical and physiological effects:
2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone has been found to have several biochemical and physiological effects, including the modulation of pain perception, appetite, and mood. It has also been found to affect the release of neurotransmitters such as dopamine, serotonin, and glutamate. 2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone has been shown to produce behavioral effects such as increased locomotor activity, decreased anxiety, and altered social behavior.
実験室実験の利点と制限
One advantage of using 2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone in lab experiments is its potency and selectivity for cannabinoid receptors CB1 and CB2. This allows for the investigation of specific physiological processes that are mediated by these receptors. However, one limitation of using 2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone is its potential for abuse and dependence, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone, including the investigation of its effects on neuronal development, synaptic plasticity, and neurodegenerative diseases. Additionally, the development of selective agonists and antagonists for cannabinoid receptors may lead to the development of new therapeutic agents for various disorders. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone may provide insights into its potential for abuse and dependence.
合成法
2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone is synthesized by reacting 1-pentyl-3-(1-naphthoyl)indole with thionyl chloride and dimethylformamide in the presence of anhydrous aluminum chloride. This reaction yields 2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone as a white powder that is soluble in organic solvents.
科学的研究の応用
2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone has been used in scientific research to investigate the endocannabinoid system, which is involved in regulating various physiological processes such as pain, appetite, and mood. It has been found to bind to and activate cannabinoid receptors CB1 and CB2, which are located in the brain and other organs of the body. 2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone has been used to study the effects of cannabinoid receptor activation on neuronal activity, synaptic plasticity, and behavior.
特性
IUPAC Name |
2,3-dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c1-10-7-9-17-13(10)14(16)15-8-6-11-4-2-3-5-12(11)15/h2-5,7,9H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLPFGBABVCXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(3-methylthiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

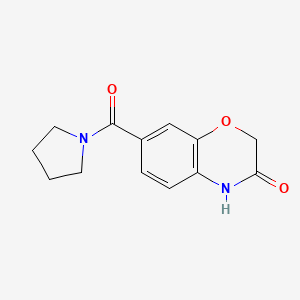

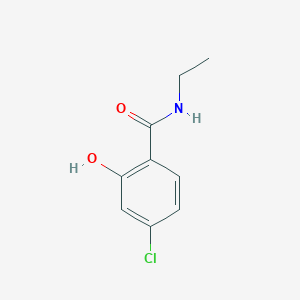
![N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475002.png)
![N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475012.png)
![N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7475016.png)
![N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475023.png)
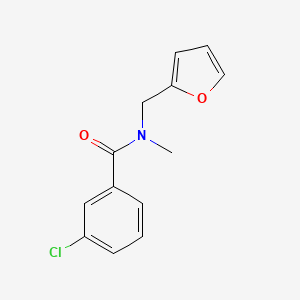
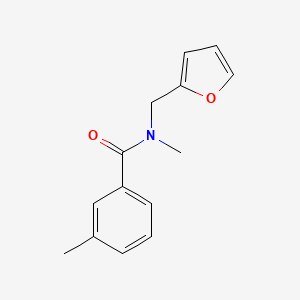
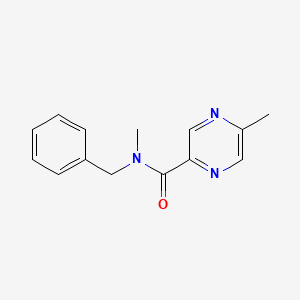
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)
